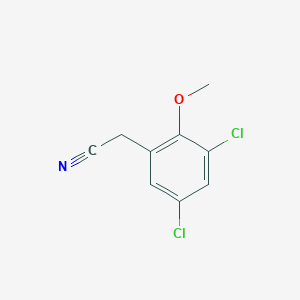

(3,5-Dichloro-2-methoxyphenyl)acetonitrile

Description

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles are significant intermediates in organic synthesis, finding application in the preparation of pharmaceuticals, agrochemicals, and dyes. The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides. The presence of both an aromatic ring and a nitrile group allows for a diverse range of chemical transformations.

The reactivity of aromatic nitriles is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the nitrile group can affect the aromatic system's susceptibility to electrophilic substitution. Conversely, the substituents on the ring can modulate the reactivity of the nitrile group itself.

Historical Development and Initial Syntheses of Related Compounds

While specific historical details on the initial synthesis of (3,5-Dichloro-2-methoxyphenyl)acetonitrile are not extensively documented in readily available literature, the synthesis of related substituted phenylacetonitriles has a long history. A common and well-established method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt.

For instance, the synthesis of (3-Methoxyphenyl)acetonitrile can be achieved by reacting 3-methoxybenzyl chloride with sodium cyanide. This reaction is typically carried out in a suitable solvent, and the temperature is controlled to ensure optimal yield and minimize side reactions. The principles of this synthetic approach are applicable to a wide range of substituted benzyl halides, including those with chloro and methoxy (B1213986) substituents.

The development of various substituted phenylacetonitriles has been driven by the need for specific building blocks in drug discovery and materials science. The introduction of different substituents on the phenyl ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties.

Structural Significance of the Dichloro-Methoxy-Acetonitrile Framework

The specific arrangement of the dichloro, methoxy, and acetonitrile (B52724) groups on the phenyl ring of this compound imparts distinct structural and electronic features. The two chlorine atoms are strong electron-withdrawing groups, which can significantly influence the electron density of the aromatic ring. The methoxy group, on the other hand, is an electron-donating group. The interplay of these opposing electronic effects, combined with the steric hindrance they create, results in a unique chemical environment.

In the broader context of medicinal chemistry, the substitution pattern on a phenyl ring is a critical determinant of a molecule's biological activity. For example, in studies of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, the presence and position of electron-withdrawing groups like chlorine on an aromatic ring have been shown to impact binding affinity and activity. nih.gov Similarly, research on ALK2 inhibitors has demonstrated that the arrangement of methoxy groups on a phenyl ring can influence interactions with the target protein. acs.org

The 3,5-dichloro substitution pattern, in particular, can create specific hydrophobic and electrostatic interactions within a protein's binding pocket. The 2-methoxy group's position can influence the molecule's conformation and its ability to form hydrogen bonds. Therefore, the this compound framework represents a potentially valuable scaffold for the design of new bioactive molecules.

Overview of Research Trajectories and Academic Significance

The academic significance of this compound primarily lies in its potential as a specialized building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry research. While extensive research specifically focused on this compound is not yet prevalent in the public domain, its availability from commercial suppliers suggests its use as an intermediate in proprietary drug discovery programs or as a tool compound for exploring structure-activity relationships.

The research trajectory for compounds of this nature often involves their incorporation into larger molecules to probe the effects of their specific substitution pattern on biological targets. The presence of multiple reactive sites—the aromatic ring, the nitrile group, and the potential for ether cleavage—offers a range of possibilities for chemical modification.

Future research involving this compound will likely focus on its utility in the synthesis of novel heterocyclic compounds and other scaffolds of pharmaceutical interest. Its unique electronic and steric properties make it an intriguing candidate for the development of new chemical entities with tailored biological activities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

952958-86-0 |

|---|---|

Molecular Formula |

C9H7Cl2NO |

Molecular Weight |

216.06 g/mol |

IUPAC Name |

2-(3,5-dichloro-2-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H7Cl2NO/c1-13-9-6(2-3-12)4-7(10)5-8(9)11/h4-5H,2H2,1H3 |

InChI Key |

MWKHYBMHQXRKEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 2 Methoxyphenyl Acetonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (3,5-Dichloro-2-methoxyphenyl)acetonitrile reveals logical disconnections to identify plausible starting materials. The primary disconnection involves the cyanomethyl group (-CH₂CN), leading back to a suitable precursor such as a benzyl (B1604629) halide or a benzaldehyde.

Analysis of Key Precursors

The most logical precursors for the synthesis of this compound are derived from 3,5-dichloro-2-methoxybenzaldehyde (B1307951) or a related benzyl derivative. A key starting material for these precursors is 3,5-dichloro-2-hydroxybenzaldehyde, also known as 3,5-dichlorosalicylaldehyde. This compound provides the foundational aromatic ring with the correct dichlorination pattern and a hydroxyl group that can be readily methylated.

| Precursor | CAS Number | Molecular Formula | Key Features |

| 3,5-Dichloro-2-hydroxybenzaldehyde | 90-60-8 | C₇H₄Cl₂O₂ | Dichlorinated aromatic ring with ortho-hydroxyl and aldehyde groups. nih.govresearchgate.nettcichemicals.com |

| 3,5-Dichloro-2-methoxybenzaldehyde | N/A | C₈H₆Cl₂O₂ | Key intermediate with the required methoxy (B1213986) and aldehyde functionalities. |

| 3,5-Dichloro-2-methoxybenzyl chloride | N/A | C₈H₇Cl₃O | A reactive intermediate for direct cyano-substitution. |

Strategic Introduction of Functional Groups

The synthesis of this compound requires the strategic introduction of three key functional groups onto the benzene (B151609) ring: two chlorine atoms, a methoxy group, and an acetonitrile (B52724) moiety. The typical synthetic strategy involves starting with a commercially available dichlorinated phenol (B47542) or aniline, followed by the introduction of the aldehyde and methoxy groups, and finally the conversion to the acetonitrile.

A plausible synthetic sequence begins with the O-methylation of 3,5-dichloro-2-hydroxybenzaldehyde. The phenolic hydroxyl group can be converted to a methoxy group using a suitable methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. google.com This reaction yields 3,5-dichloro-2-methoxybenzaldehyde, a crucial intermediate.

Classical Synthetic Routes and Modifications

Several classical methods can be employed to synthesize this compound from its key precursors. These routes primarily focus on the introduction of the cyano group.

Methods Involving Direct Cyano-Substitution Reactions

A common and direct method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt. This approach involves a two-step process from the corresponding benzaldehyde.

First, 3,5-dichloro-2-methoxybenzaldehyde is reduced to 3,5-dichloro-2-methoxybenzyl alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride.

Subsequently, the benzyl alcohol is converted to a more reactive benzyl halide, typically a benzyl chloride or bromide. Treatment with a chlorinating agent like thionyl chloride (SOCl₂) or a concentrated solution of hydrochloric acid can effect this transformation. orgsyn.org

Finally, the resulting 3,5-dichloro-2-methoxybenzyl halide is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent to yield this compound. orgsyn.org The use of a phase-transfer catalyst can sometimes enhance the reaction rate and yield.

| Reactant | Reagent | Product | Reaction Type |

| 3,5-Dichloro-2-methoxybenzaldehyde | Sodium Borohydride | 3,5-Dichloro-2-methoxybenzyl alcohol | Reduction |

| 3,5-Dichloro-2-methoxybenzyl alcohol | Thionyl Chloride | 3,5-Dichloro-2-methoxybenzyl chloride | Chlorination |

| 3,5-Dichloro-2-methoxybenzyl chloride | Sodium Cyanide | This compound | Nucleophilic Substitution |

Approaches from Substituted Benzaldehydes or Benzoic Acids

While less direct for acetonitrile synthesis, substituted benzoic acids can serve as precursors. For instance, 3,5-dichloro-2-methoxybenzoic acid could be reduced to the corresponding benzyl alcohol, which would then follow the synthetic route described in section 2.2.1.

Nitrile Group Formation from Aldoximes or Amides

An alternative route to phenylacetonitriles from benzaldehydes involves the formation and subsequent dehydration of an aldoxime.

In this method, 3,5-dichloro-2-methoxybenzaldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 3,5-dichloro-2-methoxybenzaldehyde oxime.

The resulting aldoxime is then dehydrated to yield the desired nitrile, this compound. Various dehydrating agents can be employed for this transformation, including acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent and reaction conditions is crucial to ensure high conversion and minimize side reactions.

| Reactant | Reagent | Intermediate | Reagent | Product |

| 3,5-Dichloro-2-methoxybenzaldehyde | Hydroxylamine Hydrochloride | 3,5-Dichloro-2-methoxybenzaldehyde oxime | Acetic Anhydride | This compound |

Regioselective Halogenation Strategies

The introduction of chlorine atoms at specific positions on the aromatic ring is a critical step in the synthesis of this compound. The regioselectivity of this halogenation is governed by the directing effects of the substituents already present on the benzene ring. In a precursor such as 2-methoxyphenylacetonitrile (B128560), the methoxy group (-OCH3) is an activating ortho-, para-director, while the cyanomethyl group (-CH2CN) is a deactivating meta-director.

Direct chlorination of 2-methoxyphenylacetonitrile would likely lead to a complex mixture of products, making the isolation of the desired 3,5-dichloro isomer challenging. Therefore, a more strategic approach is often employed, which involves the chlorination of a precursor molecule where the directing groups favor the desired substitution pattern. For instance, starting with 2-methoxytoluene, the methoxy group would direct chlorination to the para-position (position 5) and one of the ortho-positions (position 3 or 6). Subsequent functionalization of the methyl group to a cyanomethyl group would then lead to the target molecule.

Key to achieving the desired 3,5-dichlorination is the careful selection of chlorinating agents and reaction conditions. Common chlorinating agents include chlorine gas (Cl2), sulfuryl chloride (SO2Cl2), and N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The choice of solvent can also influence the regioselectivity of the reaction.

Table 1: Comparison of Chlorination Methods for Methoxy-Substituted Aromatics

| Chlorinating Agent | Catalyst | Typical Solvents | Key Features |

| Chlorine (Cl2) | FeCl3, AlCl3 | Chlorinated hydrocarbons | Highly reactive, can lead to over-chlorination. |

| Sulfuryl Chloride (SO2Cl2) | None or Lewis Acid | Dichloromethane, Chloroform | Milder than Cl2, can offer better selectivity. |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA) | Acetonitrile, Dichloromethane | Solid reagent, easier to handle than gases. |

Methoxy Group Introduction and Interconversion Reactions

An alternative synthetic strategy involves the introduction of the methoxy group onto a pre-existing dichlorinated aromatic ring. This can be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated substrate. For example, a 3,5-dichloro-2-halophenylacetonitrile could react with a methoxide (B1231860) source, such as sodium methoxide (NaOCH3), to yield the desired product.

For a successful SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group. In the case of a dichlorinated precursor, the reaction conditions, such as temperature and the choice of solvent (e.g., dimethylformamide - DMF, or dimethyl sulfoxide (B87167) - DMSO), are crucial to facilitate the substitution.

Another approach is the interconversion of a functional group already present on the ring into a methoxy group. For instance, a hydroxyl group at the 2-position of a 3,5-dichlorophenylacetonitrile precursor could be methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. A patented method describes the synthesis of 6-chloro-2-methoxytoluene from 2,6-dichlorotoluene (B125461) using sodium methoxide, which demonstrates the feasibility of such a methoxy group introduction on a chlorinated aromatic ring. researchgate.net

Catalytic Synthetic Pathways

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can be effectively accomplished through various catalytic pathways.

Transition Metal-Catalyzed C-CN Bond Formations

One of the most powerful methods for the synthesis of aryl nitriles is the transition metal-catalyzed cyanation of aryl halides. organic-chemistry.orgrsc.org Palladium and copper catalysts are the most commonly used for this transformation. organic-chemistry.orgrsc.org A plausible synthetic route to this compound would involve the cyanation of a 1-halo-3,5-dichloro-2-methoxybenzene precursor.

The choice of cyanide source is critical for the success of these reactions. While traditional cyanide sources like potassium cyanide (KCN) and sodium cyanide (NaCN) are effective, their high toxicity has led to the development of safer alternatives. Zinc cyanide (Zn(CN)2) is a less toxic and commonly used reagent in palladium-catalyzed cyanations. organic-chemistry.org More recently, potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has emerged as a non-toxic and inexpensive cyanide source. nih.gov

Table 2: Common Catalytic Systems for Aryl Cyanation

| Catalyst System | Cyanide Source | Typical Solvents | Key Features |

| Pd(0) complexes (e.g., Pd(PPh3)4) | Zn(CN)2, K4[Fe(CN)6] | DMF, Dioxane, Toluene (B28343) | High functional group tolerance, mild reaction conditions. organic-chemistry.orgnih.gov |

| Cu(I) salts (e.g., CuI, CuCN) | KCN, NaCN | DMF, NMP | Rosenmund-von Braun reaction, often requires higher temperatures. tezu.ernet.in |

Cross-Coupling Strategies for Aromatic Functionalization

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile tool for the formation of carbon-carbon bonds and can be applied to the synthesis of this compound. One strategy involves the coupling of a 3,5-dichloro-2-methoxyphenylboronic acid or its ester with a haloacetonitrile (e.g., bromoacetonitrile) in the presence of a palladium catalyst.

Alternatively, the Sonogashira coupling, which typically forms a carbon-carbon bond between an aryl halide and a terminal alkyne, can be used to introduce functionality that can be later converted to the cyanomethyl group. While not a direct method for introducing the acetonitrile moiety, it offers a pathway for further functionalization of the aromatic ring.

Phase-Transfer Catalysis in Nitrile Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. In the synthesis of this compound, PTC can be effectively employed in the nucleophilic substitution of a halide with a cyanide ion. crdeepjournal.org

A typical PTC system for this synthesis would involve the reaction of 3,5-dichloro-2-methoxybenzyl halide (e.g., bromide or chloride) in an organic solvent with an aqueous solution of a cyanide salt, such as sodium cyanide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide. google.com This method offers several advantages, including milder reaction conditions, faster reaction rates, and often higher yields compared to homogeneous reactions. crdeepjournal.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound can benefit from several green chemistry approaches.

One significant area of improvement is the use of less toxic cyanide sources. As mentioned earlier, potassium hexacyanoferrate(II) is a safer alternative to traditional metal cyanides. nih.gov Other cyanide-free methods are also being developed, such as the use of p-tosylmethyl isocyanide (TosMIC) in the van Leusen reaction to convert ketones to nitriles, offering a safer route to the nitrile functionality. rsc.org

The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption. jocpr.comrsc.orgresearchgate.netnih.gov Microwave-assisted synthesis has been successfully applied to the cyanation of aryl halides, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.

Furthermore, the choice of solvent is a key aspect of green chemistry. The development of reactions in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, can drastically reduce the environmental footprint of the synthesis. ibs.re.krresearchgate.net

Table 3: Green Chemistry Considerations in Aryl Nitrile Synthesis

| Green Approach | Example | Benefit |

| Safer Reagents | Use of K4[Fe(CN)6] instead of KCN/NaCN. nih.gov | Reduced toxicity and safer handling. |

| Alternative Energy | Microwave-assisted cyanation. jocpr.comrsc.org | Faster reactions, lower energy consumption. |

| Green Solvents | Reactions in water or ionic liquids. ibs.re.krresearchgate.net | Reduced use of volatile organic compounds. |

| Atom Economy | Catalytic methods over stoichiometric reagents. | Minimized waste generation. |

Solvent-Free or Environmentally Benign Solvent Methodologies

There is no specific information in the reviewed literature regarding the application of solvent-free or environmentally benign solvent methodologies for the synthesis of this compound. In related syntheses of other phenylacetonitriles, solvents such as ethanol (B145695), acetone, or aqueous mixtures are often employed. chemguide.co.uk The exploration of greener solvents like ionic liquids, supercritical fluids, or water-based systems for this specific synthesis remains an open area for research. The use of phase-transfer catalysis could potentially enable reactions in biphasic systems with reduced organic solvent usage.

Atom Economy and Reaction Efficiency Considerations

The concept of atom economy is crucial in assessing the sustainability of a chemical process. For the hypothetical synthesis of this compound from 3,5-dichloro-2-methoxybenzyl chloride and sodium cyanide, the atom economy can be calculated as follows:

Reaction: C₈H₇Cl₃O + NaCN → C₉H₇Cl₂NO + NaCl

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 3,5-dichloro-2-methoxybenzyl chloride | C₈H₇Cl₃O | 225.49 |

| Sodium Cyanide | NaCN | 49.01 |

| This compound | C₉H₇Cl₂NO | 216.07 |

| Sodium Chloride | NaCl | 58.44 |

Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100

Atom Economy (%) = (216.07 / (225.49 + 49.01)) x 100 ≈ 78.7%

This calculation indicates a relatively good atom economy, with the main byproduct being sodium chloride. However, this does not account for solvents, catalysts, or reagents used in precursor synthesis and product purification. No published studies have specifically analyzed the E-factor or Process Mass Intensity for any synthesis of this compound.

Waste Minimization Strategies

Specific waste minimization strategies for the production of this compound have not been reported. General principles of green chemistry suggest that waste could be minimized by:

Catalytic Routes: Employing catalytic amounts of reagents instead of stoichiometric ones.

Solvent Recycling: Choosing solvents that can be easily recovered and reused.

Byproduct Valorization: Finding applications for byproducts, although for a simple salt like NaCl, this is less of a concern than for more complex organic byproducts.

Telescoping Reactions: Combining multiple synthetic steps into a single pot to reduce workup and purification steps, thereby minimizing solvent and material losses.

Optimization of Reaction Conditions and Yields

There is a lack of published research on the optimization of reaction conditions and yields for the synthesis of this compound. For analogous nucleophilic cyanation reactions, key parameters that are typically optimized include:

| Parameter | Typical Range/Options | Rationale |

| Temperature | Room temperature to reflux | To increase reaction rate while minimizing side reactions. |

| Solvent | Ethanol, acetone, DMF, DMSO, acetonitrile, water | To ensure solubility of reactants and facilitate the desired reaction pathway. |

| Cyanide Source | NaCN, KCN, Zn(CN)₂, TMSCN | Affects reactivity, solubility, and safety considerations. |

| Concentration | 0.1 M to 1 M | To balance reaction rate with solubility and heat transfer. |

| Reaction Time | 1 to 24 hours | To ensure complete conversion of the starting material. |

| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts) | To facilitate the reaction between reactants in different phases. |

Without experimental data, it is not possible to provide optimized conditions for the synthesis of this compound.

Scalability Studies and Process Intensification

No scalability studies or investigations into process intensification for the synthesis of this compound have been found in the public domain. Process intensification strategies that could be theoretically applied include:

Continuous Flow Reactors: These offer advantages in terms of heat and mass transfer, safety (especially when using toxic reagents like cyanides), and consistent product quality.

Microwave-Assisted Synthesis: This can often reduce reaction times and improve yields.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by improving mass transport.

The application of these technologies to the synthesis of this compound remains a prospective area for future research and development.

Chemical Reactivity and Derivatization of 3,5 Dichloro 2 Methoxyphenyl Acetonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in (3,5-Dichloro-2-methoxyphenyl)acetonitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations, including additions, reductions, hydrolysis, and cycloadditions, leading to a wide array of derivatives.

Nucleophilic Addition Reactions to the Nitrile

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form intermediate imine anions. Subsequent hydrolysis of these intermediates can yield ketones. While specific examples with this compound are not extensively documented in readily available literature, this reactivity is a fundamental characteristic of benzonitrile (B105546) derivatives.

Reduction Pathways to Amines

The nitrile group can be completely reduced to a primary amine, a transformation of significant synthetic utility. This is commonly achieved through catalytic hydrogenation or by the use of powerful reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. For analogous dichlorinated aromatic compounds, Raney Nickel is often employed as a catalyst, sometimes with the addition of a dechlorination inhibitor to prevent the removal of the chlorine atoms from the aromatic ring. The reaction is typically carried out under pressure and at elevated temperatures. google.com

Chemical Reduction: Potent hydride reagents, most notably lithium aluminum hydride (LiAlH4), are highly effective in reducing nitriles to primary amines. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the corresponding amine after an aqueous workup.

| Reactant | Reagents and Conditions | Product |

| This compound | 1. LiAlH4, ether or THF; 2. H2O workup | 2-(3,5-Dichloro-2-methoxyphenyl)ethan-1-amine |

| This compound | H2, Raney-Ni, pressure, heat | 2-(3,5-Dichloro-2-methoxyphenyl)ethan-1-amine |

Hydrolysis to Amides and Carboxylic Acids

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to first yield an amide, which can then be further hydrolyzed to the corresponding carboxylic acid. The conditions of the reaction can often be controlled to favor one product over the other.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid, such as sulfuric or hydrochloric acid, protonates the nitrogen atom, increasing the electrophilicity of the nitrile carbon and facilitating the attack of water. The intermediate imidic acid tautomerizes to the amide. Prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to (3,5-Dichloro-2-methoxyphenyl)acetic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate, after protonation, gives the amide. Similar to the acid-catalyzed process, forcing conditions will drive the reaction to completion, yielding the carboxylate salt, which upon acidification, gives the carboxylic acid.

| Reactant | Reagents and Conditions | Product |

| This compound | H2SO4 (aq), heat | (3,5-Dichloro-2-methoxyphenyl)acetamide |

| This compound | H2SO4 (aq), prolonged heat | (3,5-Dichloro-2-methoxyphenyl)acetic acid |

| This compound | NaOH (aq), heat | (3,5-Dichloro-2-methoxyphenyl)acetamide |

| This compound | NaOH (aq), prolonged heat, then H3O+ | (3,5-Dichloro-2-methoxyphenyl)acetic acid |

Cycloaddition Reactions Leading to Heterocycles

Nitriles can participate as dipolarophiles in cycloaddition reactions. For instance, nitrile oxides, which can be generated in situ, undergo [3+2] cycloaddition reactions with alkynes or alkenes to form isoxazoles. While specific examples involving this compound are not prevalent in the literature, related compounds like 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide have been shown to undergo 1,3-cycloadditions with various heterocycles. rsc.org This suggests that this compound could potentially be converted to its corresponding nitrile oxide and used in the synthesis of heterocyclic systems.

Pinner Reaction and Imidate Formation

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org These salts are versatile intermediates that can be hydrolyzed to esters, or reacted with ammonia (B1221849) or amines to form amidines. Lewis acids can also promote this type of reaction. nih.gov The reaction of this compound with an alcohol like ethanol (B145695) under acidic conditions would be expected to yield the corresponding ethyl imidate.

Reactivity at the Benzylic Position (α-Carbon to Nitrile)

The methylene (B1212753) (-CH2-) group adjacent to both the aromatic ring and the nitrile group is known as the benzylic position. The protons on this carbon are acidic due to the electron-withdrawing effects of both the nitrile group and the phenyl ring. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles.

Alkylation: The benzylic carbanion can be alkylated by reaction with alkyl halides. This provides a straightforward method for introducing alkyl substituents at the α-position. For instance, deprotonation with a strong base like sodium hydride or an alkali metal hydroxide in the presence of a phase-transfer catalyst, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would lead to the corresponding mono- or di-alkylated product. google.com

Condensation Reactions: The active methylene group can also participate in condensation reactions with aldehydes and ketones. For example, in the presence of a base, this compound can condense with aromatic aldehydes to form α,β-unsaturated nitriles, also known as cinnamonitriles. orgsyn.org This Knoevenagel-type condensation expands the carbon framework and introduces a double bond, which can be a handle for further synthetic manipulations. A patent for a related compound, p-methoxyphenylacetonitrile, describes its condensation with cyclohexanone. google.com

| Reactant | Reagents and Conditions | Product |

| This compound | 1. Strong base (e.g., NaH); 2. Alkyl halide (R-X) | α-Alkyl-(3,5-dichloro-2-methoxyphenyl)acetonitrile |

| This compound | Aldehyde (R-CHO), base (e.g., piperidine) | 2-(3,5-Dichloro-2-methoxyphenyl)-3-substituted-acrylonitrile |

Formation and Reactivity of Carbanions

The methylene bridge (-CH₂-) positioned between the aromatic ring and the electron-withdrawing nitrile group (-CN) imparts a significant degree of acidity to the protons at this position. The nitrile group effectively stabilizes the resulting carbanion through resonance and inductive effects. This allows for the facile deprotonation by a range of bases to form a nucleophilic carbanion.

The stability of this carbanion is a crucial factor in its subsequent reactions. The presence of two electron-withdrawing chlorine atoms on the phenyl ring is expected to further enhance the acidity of the benzylic protons through their inductive effect, thereby facilitating carbanion formation even with moderately strong bases. Common bases employed for the deprotonation of such active methylene compounds include alkali metal alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), alkali metal hydrides (e.g., sodium hydride), and strong organometallic bases like organolithium reagents (e.g., n-butyllithium). The choice of base and solvent system can influence the reactivity and selectivity of subsequent reactions.

Table 1: Representative Bases for Carbanion Formation from Phenylacetonitriles

| Base | Solvent | Typical Temperature (°C) | Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 to 25 | Commonly used for generating a stable carbanion solution. |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol, THF | 25 to 80 | A strong, non-nucleophilic base suitable for various applications. |

| Sodium Ethoxide (NaOEt) | Ethanol | 25 to 78 | A classic base for reactions where the corresponding alcohol is not detrimental. |

This table presents generalized conditions for carbanion formation from phenylacetonitrile (B145931) derivatives and is intended for illustrative purposes. Specific conditions for this compound may vary.

Alkylation and Acylation Reactions

Once formed, the carbanion of this compound serves as a potent nucleophile and can readily participate in alkylation and acylation reactions.

Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) proceeds via an Sₙ2 mechanism to form new carbon-carbon bonds at the benzylic position. The efficiency of the alkylation is dependent on the nature of the alkylating agent, with primary and benzylic halides being the most effective substrates. Secondary halides may lead to competing elimination reactions, while tertiary halides are generally unreactive under these conditions. google.com

Acylation: Acylation of the carbanion can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides. wikipedia.orgsavemyexams.commsu.edututtee.co This reaction provides access to β-ketonitriles, which are valuable synthetic intermediates. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The choice of reaction conditions, particularly the base and solvent, is crucial to avoid side reactions such as self-condensation or O-acylation.

Table 2: Illustrative Alkylation and Acylation Reactions of Phenylacetonitrile Carbanions

| Reaction Type | Electrophile | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-phenylacetonitrile | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) |

This table provides representative examples of alkylation and acylation reactions for phenylacetonitrile systems. The specific outcomes for this compound would need experimental verification.

Condensation Reactions with Carbonyl Compounds

The carbanion derived from this compound can undergo condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the carbanion to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated nitrile. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium (B1175870) salt, often in a suitable solvent like ethanol or toluene (B28343) with azeotropic removal of water. The presence of the electron-withdrawing groups on the phenylacetonitrile starting material facilitates the initial deprotonation step. The resulting products, substituted cinnamonitriles, are versatile intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 3: General Conditions for Knoevenagel Condensation

| Carbonyl Compound | Catalyst | Solvent | Product |

|---|---|---|---|

| Aromatic Aldehydes | Piperidine, Acetic Acid | Ethanol, Toluene | α,β-Unsaturated Nitrile |

This table illustrates typical conditions for the Knoevenagel condensation. The reactivity of this compound in such reactions is predicted based on these general principles.

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the directing and activating/deactivating effects of the methoxy (B1213986), chloro, and cyanomethyl substituents.

Electrophilic Aromatic Substitution Reactions (considering directing effects)

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of the resonance donation of their lone pairs. The cyanomethyl group (-CH₂CN) is a weakly deactivating, meta-directing group.

In electrophilic aromatic substitution reactions, the powerful activating and directing effect of the methoxy group is expected to dominate. lkouniv.ac.inwikipedia.orgmasterorganicchemistry.commsu.edu Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. In this compound, the positions C4 and C6 are ortho and para to the methoxy group, respectively. However, the C6 position is already substituted with a chlorine atom. Thus, electrophilic attack is most likely to occur at the C4 position. Steric hindrance from the adjacent chlorine atom at C5 might influence the reaction rate but is unlikely to completely prevent substitution at C4.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Substituent Effects | Predicted Reactivity |

|---|---|---|

| C4 | Ortho to -OCH₃ (activating), Meta to -Cl (deactivating), Meta to -CH₂CN (deactivating) | Most likely site of electrophilic attack. |

This table provides a predictive analysis of the regioselectivity based on the directing effects of the substituents.

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). libretexts.org In this compound, the chlorine atoms are the potential leaving groups. However, the ring is not strongly activated towards nucleophilic attack. While the nitrile group has an electron-withdrawing effect, it is insulated from the ring by a methylene group, significantly diminishing its influence on the aromatic system's electron density. The methoxy group is electron-donating, which further disfavors SₙAr reactions.

Therefore, under standard SₙAr conditions, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution. For such a reaction to occur, harsh conditions or the use of a strong base to proceed via a benzyne (B1209423) intermediate might be necessary, though such pathways are highly speculative without experimental evidence.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of two chloro substituents on the aromatic ring makes this compound a potential substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide. wikipedia.orgyoutube.comlibretexts.org It is anticipated that one or both of the chlorine atoms in this compound could be replaced by an aryl, heteroaryl, or vinyl group under appropriate Suzuki-Miyaura conditions, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The relative reactivity of the two chlorine atoms would depend on their electronic and steric environment.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. nih.govlibretexts.orgbeilstein-journals.orgresearchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.com Similar to the Suzuki coupling, it is plausible that this compound could undergo Sonogashira coupling at one or both chloro positions to introduce alkynyl moieties. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. libretexts.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.org This would allow for the introduction of a vinyl group at the position of one of the chlorine atoms. The reaction is catalyzed by a palladium complex and requires a base.

The regioselectivity of these cross-coupling reactions, i.e., which of the two chlorine atoms reacts first, would be influenced by factors such as steric hindrance and electronic effects. Without specific experimental data, it is difficult to predict the outcome with certainty.

Table 5: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | General Catalytic System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | Biaryl or Vinylarene | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

This table outlines the potential applicability of common cross-coupling reactions to this compound based on its structure. The actual feasibility and conditions would require experimental investigation.

Synthesis of Advanced Derivatives and Heterocyclic Systems

The strategic positioning of the nitrile and active methylene groups in this compound facilitates its use as a precursor in the construction of a diverse range of more complex molecular architectures, including those with significant interest in medicinal chemistry and materials science.

In the field of medicinal chemistry, the derivatization of core scaffolds is a crucial strategy for the development of new therapeutic agents. This compound can be utilized as a starting material for the synthesis of various biologically active heterocyclic compounds. One notable application is in the synthesis of quinoline (B57606) and quinazoline (B50416) derivatives, which are known to be important pharmacophores in a number of kinase inhibitors.

The general synthetic approach often involves the reaction of the active methylene group of the phenylacetonitrile derivative with a suitable electrophile, followed by cyclization to form the desired heterocyclic ring system. For instance, condensation of a substituted phenylacetonitrile with an anthranilate derivative can lead to the formation of a quinolinone scaffold. Subsequent modifications can then be carried out to introduce various substituents and modulate the biological activity of the final compounds.

A notable example in the broader context of dichloromethoxyphenylacetonitriles in medicinal chemistry is the synthesis of Src kinase inhibitors. While not starting directly from the 2-methoxy isomer, the synthesis of compounds like Bosutinib, a 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile, highlights the utility of this class of compounds. The general strategy involves the construction of the quinoline core, where the dichloromethoxyphenylamine moiety is a key component for potent kinase inhibition. nih.govresearchgate.net This suggests that this compound could be a valuable precursor for novel kinase inhibitors with different substitution patterns.

| Derivative Class | Synthetic Strategy | Potential Biological Target |

| Quinazolines | Condensation with 2-aminobenzaldehydes or related compounds | Kinases, GPCRs |

| Quinolines | Cyclization reactions involving the active methylene group | Kinases, DNA gyrase |

| Pyrimidines | Reaction with amidines or related dinucleophiles | Various enzymes and receptors |

This table is generated based on known reactions of similar phenylacetonitrile derivatives and highlights potential applications.

The reactivity of both the nitrile and the active methylene group allows for the introduction of multiple functional groups, transforming this compound into a polyfunctionalized intermediate for further synthetic elaborations.

The active methylene group (the CH₂ group adjacent to the nitrile) is acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles.

Table of Reactions at the Active Methylene Group

| Reaction Type | Reagent | Product Type | Potential Further Transformations |

| Alkylation | Alkyl halides (e.g., R-X) | α-Alkyl-phenylacetonitriles | Reduction of nitrile to amine, hydrolysis to acid |

| Acylation | Acyl chlorides (e.g., RCOCl) | α-Acyl-phenylacetonitriles | Formation of heterocyclic compounds (e.g., pyrazoles) |

| Condensation | Aldehydes or ketones (e.g., R'COR'') | α,β-Unsaturated nitriles | Michael addition, cycloaddition reactions |

The nitrile group itself can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or react with organometallic reagents to form ketones.

Table of Reactions of the Nitrile Group

| Reaction Type | Reagent | Product Type |

| Hydrolysis (acidic or basic) | H₃O⁺ or OH⁻ | (3,5-Dichloro-2-methoxyphenyl)acetic acid |

| Reduction | LiAlH₄ or H₂/catalyst | 2-(3,5-Dichloro-2-methoxyphenyl)ethanamine |

| Reaction with Grignard Reagents | R-MgX followed by hydrolysis | Ketones |

These transformations allow for the strategic introduction of various functional groups, creating versatile intermediates for the synthesis of a wide array of target molecules.

While the primary applications of substituted phenylacetonitriles are in the synthesis of pharmaceuticals and agrochemicals, their chemical functionality also presents opportunities for their use as precursors in materials science. The aromatic ring system, coupled with the reactive nitrile and methylene groups, can be exploited to synthesize monomers for polymerization or core structures for functional materials.

For instance, the nitrile group can participate in cyclotrimerization reactions to form triazine-based polymers, which are known for their thermal stability. Furthermore, the ability to introduce various functional groups through the reactions described above allows for the tuning of the electronic and physical properties of the resulting molecules. This could enable the development of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) or organic semiconductors. However, specific research on the use of this compound as a materials precursor is not yet widely reported in the literature, representing a potential area for future exploration.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of (3,5-Dichloro-2-methoxyphenyl)acetonitrile. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For the molecular formula C₉H₇Cl₂NO, the theoretical exact mass can be calculated. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which provides a clear signature for the compound.

Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), offers insight into the molecule's structure by breaking it down into smaller, stable ions. The fragmentation of this compound is expected to proceed through several key pathways initiated by the ionization of the parent molecule. Common fragmentation patterns for such structures include benzylic cleavage, loss of the methoxy (B1213986) group, and elimination of chlorine atoms.

A plausible fragmentation pathway would involve:

Benzylic cleavage: The loss of the cyanomethyl radical (•CH₂CN) to form a stable dichloromethoxybenzyl cation.

Loss of methoxy group: Elimination of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

Loss of chlorine: Sequential loss of chlorine radicals (•Cl).

| Proposed Fragment Ion | Molecular Formula | Theoretical m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₇Cl₂NO]⁺ | 214.9905 | Molecular Ion |

| [M-CH₃]⁺ | [C₈H₄Cl₂NO]⁺ | 199.9670 | Loss of a methyl radical from the methoxy group |

| [M-CO]⁺ | [C₈H₇Cl₂N]⁺ | 186.9956 | Hypothetical loss of carbon monoxide |

| [M-Cl]⁺ | [C₉H₇ClNO]⁺ | 180.0216 | Loss of a chlorine radical |

| [M-CH₂CN]⁺ | [C₈H₆Cl₂O]⁺ | 187.9796 | Benzylic cleavage, loss of cyanomethyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete structural map.

Multi-dimensional NMR experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the methoxy protons (-OCH₃), a singlet for the methylene (B1212753) protons (-CH₂CN), and two doublets in the aromatic region for the two coupled protons on the benzene (B151609) ring.

¹³C NMR: The carbon spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a cross-peak would be expected between the two aromatic protons, confirming their spatial proximity (typically a meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It allows for the unambiguous assignment of the protonated carbons, linking the signals of the -OCH₃, -CH₂CN, and the two aromatic C-H groups to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methylene protons to the aromatic C1, C2, and C6 carbons, and from the methoxy protons to the C2 carbon, confirming the positions of the substituents.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H at position) |

|---|---|---|---|

| 1 | - | ~125 | - |

| 2 | - | ~155 | - |

| 3 | - | ~130 | - |

| 4 | ~7.4 (d) | ~132 | C2, C6, CH₂ |

| 5 | - | ~128 | - |

| 6 | ~7.2 (d) | ~115 | C2, C4, C5 |

| CH₂ | ~3.8 (s) | ~20 | C1, C2, C6, CN |

| OCH₃ | ~4.0 (s) | ~60 | C2 |

| CN | - | ~117 | - |

Quantitative NMR (qNMR) is an analytical method used to determine the concentration or purity of a substance. Unlike chromatographic techniques, qNMR can be a primary ratio method of measurement without the need for identical reference standards. The determination is based on the direct relationship between the integrated NMR signal intensity and the number of corresponding nuclei.

To determine the purity of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of a certified internal standard. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals. A signal from the analyte that is sharp, well-separated, and represents a known number of protons (e.g., the methoxy or methylene singlet) is chosen for integration. By comparing the integral of this signal to the integral of a known signal from the internal standard, the absolute purity of the analyte can be calculated with high precision. This method can also be adapted to monitor the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. For this compound, the primary dynamic process of interest would be the rotation around the aryl-OCH₃ single bond.

Due to steric hindrance from the adjacent chlorine atom, this rotation may be restricted. At room temperature, this rotation is likely fast, resulting in a single, sharp signal for the methoxy protons. However, by lowering the temperature of the NMR experiment (Variable-Temperature NMR), it might be possible to slow this rotation to the point where distinct conformers could be observed. If the energy barrier to rotation is sufficiently high, the single methoxy peak might broaden and eventually decoalesce into separate signals representing different stable conformations. Analyzing the line shape of the signals at various temperatures would allow for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational dynamics.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the spectra would be dominated by vibrations from the nitrile, ether, chloro, and substituted aromatic functionalities.

Nitrile (C≡N) stretch: A sharp, intense absorption in the IR spectrum around 2240-2260 cm⁻¹, which is a highly characteristic band.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H stretches: Signals from the -CH₂- and -OCH₃ groups typically appear in the 2850-3000 cm⁻¹ range.

C-O-C stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage, typically found in the 1200-1275 cm⁻¹ and 1000-1050 cm⁻¹ regions, respectively.

C-Cl stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H (CH₂, OCH₃) | Stretching | 2850 - 3000 |

| Nitrile (C≡N) | Stretching | 2240 - 2260 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretching | 1200 - 1275 |

| Aryl Ether (C-O) | Symmetric Stretching | 1000 - 1050 |

| Aryl Halide (C-Cl) | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring.

The electronic spectrum is expected to show absorptions characteristic of π → π* transitions associated with the aromatic system. The substitution pattern on the benzene ring influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.

The methoxy group (-OCH₃) is an auxochrome with lone pairs on the oxygen that can be delocalized into the ring, typically causing a bathochromic (red) shift to a longer wavelength.

The chloro groups (-Cl) also act as auxochromes and generally produce a slight bathochromic shift.

The cyanomethyl group (-CH₂CN) has a minor electronic effect on the aromatic chromophore itself.

Compared to benzene, the absorption maxima for this compound are expected to be shifted to longer wavelengths, likely in the 270-290 nm range, due to the cumulative electronic effects of the substituents extending the conjugated system. Studying the spectrum in solvents of varying polarity can also provide information about the nature of the electronic transitions.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

No data available.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

No data available.

Conformational Analysis in the Crystalline State

No data available.

Future experimental studies involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be necessary to elucidate the precise structural details requested.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, energy, and electronic properties.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like (3,5-Dichloro-2-methoxyphenyl)acetonitrile, which has rotatable bonds (e.g., the C-C bond of the acetonitrile (B52724) group and the C-O bond of the methoxy (B1213986) group), multiple stable conformations may exist. A thorough conformational analysis would be required to map out the potential energy surface and identify the global minimum energy structure as well as other low-energy conformers. This would provide insights into the molecule's preferred shapes and their relative stabilities.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) is another important descriptor, which maps the electrostatic potential onto the electron density surface of the molecule. The MEP is invaluable for predicting how a molecule will interact with other charged or polar species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Table 1: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative of what would be calculated and is not based on actual research findings.)

| Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra and confirm the structure of the molecule. Similarly, the calculation of infrared (IR) vibrational frequencies can help in assigning the absorption bands observed in an experimental IR spectrum, providing a vibrational fingerprint of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual research findings.)

| Spectrum | Predicted Peaks |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| IR Vibrational Frequencies (cm⁻¹) | Data not available |

Computational methods are also employed to study the mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to map out the entire reaction pathway. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility. For this compound, one could investigate, for example, the mechanism of its synthesis or its potential reactivity in various chemical transformations.

The aromaticity of the dichlorinated methoxyphenyl ring in the molecule can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations provide a quantitative measure of the degree of electron delocalization within the ring, which influences its stability and reactivity.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are typically performed on single, static molecules (often in a vacuum or with a simplified solvent model), Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes, solvent effects, and intermolecular interactions. An MD simulation of this compound, for example in a solvent like water or an organic solvent, would provide insights into its solvation structure and dynamic behavior in a more realistic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly useful for predicting the activity of new compounds and for optimizing the structure of existing ones.

For this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with varying substituents on the phenyl ring. The biological activity of these compounds would then be correlated with a set of calculated molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

For instance, a QSAR study on polychlorinated aromatic compounds revealed that a partial charge-based descriptor, representing the electronic properties of the molecules, was a key factor influencing their binding affinity to the aryl hydrocarbon receptor. Another study on chlorinated benzene (B151609) derivatives found that molecular dipolar momentum and the electronic properties of the substituent were positively correlated with olfactory mucosal toxicity. nih.gov

The resulting QSAR model can be used to predict the biological activity of this compound and to guide the design of new analogs with potentially enhanced activity.

| Descriptor Category | Examples of Descriptors | Potential Influence on Activity |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Affects how the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the molecule's ability to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |

Retrosynthesis and Synthetic Route Planning via Computational Algorithms

Computational algorithms for retrosynthesis and synthetic route planning have emerged as powerful tools for chemists. These programs can analyze a target molecule and propose a series of reactions to synthesize it from commercially available starting materials.

For this compound, a retrosynthetic analysis would involve breaking the molecule down into simpler precursors. A decision tree approach can help in identifying key bond disconnections based on the functional groups present. nsf.gov Computational tools can automate this process by applying a vast database of known chemical reactions in reverse.

Template-based methods in retrosynthesis prediction utilize a collection of reaction templates extracted from the chemical literature. arxiv.org When a target molecule matches a product in a template, the corresponding reactants are proposed as precursors. More advanced methods use machine learning and artificial intelligence to learn the rules of organic synthesis and propose novel reaction pathways.

These computational tools can provide multiple synthetic routes, which can then be evaluated based on factors such as the number of steps, the cost of starting materials, and the predicted reaction yields. This allows for a more efficient and strategic approach to the synthesis of this compound.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computer science, chemistry, and information science to address a wide range of chemical problems. In the context of this compound, cheminformatics approaches are invaluable for designing novel analogs and for identifying promising new compounds through virtual screening.

Analog design involves systematically modifying the structure of a lead compound to improve its properties. slideshare.net This can be done by applying various chemical transformations in silico, such as bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties. For this compound, analogs could be designed by varying the substituents on the phenyl ring, modifying the methoxy group, or altering the acetonitrile moiety. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. rsc.org This can be done using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening uses the three-dimensional structure of the target protein to dock and score a large number of potential ligands. nih.gov

These cheminformatics tools enable the rapid exploration of chemical space and the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery and development process.

Biological Activities and Mechanistic Investigations in Non Human Systems

In Vitro Biological Screening and Assay Methodologies

Comprehensive searches for in vitro studies on (3,5-Dichloro-2-methoxyphenyl)acetonitrile yielded no specific results. The following subsections detail the lack of available data in each specified area.

No studies were found that investigated the inhibitory effects of this compound on any specific enzymes. Consequently, there is no information available regarding its potential mechanisms of enzyme inhibition or any kinetic parameters.

There is no published research detailing the binding affinity or efficacy of this compound at any known biological receptors.

No literature is available describing the effects of this compound in cell-based assays. Therefore, its impact on cellular processes such as proliferation, apoptosis, or the modulation of gene expression in any cell line remains uncharacterized.

There are no reports on the screening of this compound for antimicrobial activity. Its efficacy against any bacterial or fungal strains has not been determined.

No studies have been published that assess the antiviral potential of this compound against any viral targets.

The potential antiparasitic or insecticidal properties of this compound have not been investigated in any published research.

Herbicidal Activity in Plant Models

There is no publicly available data from scientific studies detailing the herbicidal activity of this compound in any plant models. Screening assays, dose-response studies, and spectrum of activity against different plant species have not been reported in the peer-reviewed literature.

Table 1: Herbicidal Activity Data for this compound

| Plant Model | Application Rate | % Inhibition | Growth Stage | Citation |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Structure-Activity Relationship (SAR) Studies for Biological Potency

No structure-activity relationship (SAR) studies have been published that focus on this compound. Consequently, the key structural features essential for any potential biological activity, known as pharmacophores, have not been elucidated for this compound. The specific contributions of the dichloro, methoxy (B1213986), and acetonitrile (B52724) functionalities to its biological effect remain undetermined.

Research on the impact of modifying the aromatic substitutions of this compound on its biological function is not available. Studies systematically altering the position or nature of the chlorine and methoxy groups on the phenyl ring to observe changes in biological potency have not been reported.

Table 2: Impact of Aromatic Substitutions on Biological Activity

| Compound Derivative | Substitution Modification | Resulting Biological Activity | Citation |

| Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | N/A |

Mechanistic Investigations at the Molecular and Cellular Level

There is no information in the scientific literature identifying or validating any specific biological targets for this compound. Affinity purification, genetic, or proteomic studies to determine its molecular binding partners have not been published.

Consistent with the lack of identified biological targets, there are no studies elucidating how this compound might modulate any intracellular signaling pathways. Research into its effects on cellular processes, such as gene expression, protein phosphorylation, or metabolic pathways, is currently absent from the public record.

Table 3: Summary of Mechanistic Data

| Aspect | Findings | Methods Used | Citation |

| Biological Target | Data Not Available | Data Not Available | N/A |

| Signaling Pathway | Data Not Available | Data Not Available | N/A |

Intracellular Localization and Cellular Uptake Mechanisms

No research data is available to describe the mechanisms of cellular uptake or the intracellular destination of this compound.

In Vivo Studies in Animal Models

Proof-of-Concept Efficacy Studies in Disease Models

There are no published studies demonstrating the efficacy of this compound in any animal models of disease.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis in Animal Models (Absorption, Distribution, Metabolism, Excretion)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is not available.

Biomarker Identification and Validation in Animal Systems

There is no available research on the identification and validation of biomarkers related to the biological effects of this compound in animal systems.

Analytical Method Development for Detection and Quantification

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental for separating (3,5-dichloro-2-methoxyphenyl)acetonitrile from impurities, starting materials, and other components in a mixture. The choice of technique depends on the compound's volatility, polarity, and the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like substituted phenylacetonitriles. A reversed-phase approach is typically suitable for compounds of this nature.

A simple, selective, and sensitive gradient reversed-phase LC method can be developed for the separation and determination of related compounds such as dichlorobenzoyl cyanide and its regioisomers, which can be adapted for this compound. researchgate.net The separation can be achieved on a C18 column, which is a common choice for nonpolar to moderately polar compounds. newpaltz.k12.ny.us

Detection Modes:

UV-Vis Detection: Due to the presence of the aromatic ring, this compound is expected to exhibit strong UV absorbance. A photodiode array (PDA) detector can be used to monitor the analyte at its wavelength of maximum absorbance, providing both quantitative data and spectral information for peak purity assessment.

Fluorescence Detection: While not inherently fluorescent, derivatization of the nitrile group or the aromatic ring could potentially introduce a fluorophore, enabling highly sensitive and selective detection if required for trace-level analysis.

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These universal detectors can be employed when the analyte lacks a strong chromophore or when analyzing multiple components with varying UV responses.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, equilibrate for 4 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While phenylacetonitriles can be analyzed directly by GC, derivatization may sometimes be employed to improve chromatographic behavior or detection sensitivity. Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis.

The analysis of halogenated aromatic compounds by GC is a well-established practice. documentsdelivered.com A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable starting point for method development.

Detection Modes:

Flame Ionization Detector (FID): A universal detector that provides a response proportional to the mass of carbon, suitable for purity analysis and quantification when high sensitivity is not required.

Electron Capture Detector (ECD): Due to the presence of two chlorine atoms, the compound is expected to be highly responsive to an ECD, making this detector ideal for trace-level analysis in environmental or biological samples.

Nitrogen-Phosphorus Detector (NPD): The presence of a nitrogen atom in the nitrile group allows for selective and sensitive detection using an NPD.

Table 2: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | ECD at 300 °C |

This compound itself is not chiral. Chirality in substituted phenylacetonitriles typically arises from the presence of a chiral center, most commonly at the alpha-carbon to the nitrile group if it is substituted with a fourth, different group. As the alpha-carbon in the parent compound has two hydrogen atoms, it is achiral, and therefore, chiral chromatography is not applicable for its enantiomeric purity assessment. Should a derivative of this compound be synthesized that introduces a chiral center, chiral HPLC would be the method of choice for separating the enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of a wide range of chiral compounds. nih.gov

Mass Spectrometry (MS) Coupled Techniques

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of small molecules in complex biological and environmental matrices. nih.govchromatographyonline.com Its high sensitivity and selectivity allow for minimal sample preparation and the ability to detect and quantify analytes at picogram to nanogram levels. pharmoutsourcing.com

For the analysis of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be ideal. This involves selecting the precursor ion (the molecular ion or a prominent adduct) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This process significantly reduces background noise and enhances selectivity.

Sample preparation for biological matrices like plasma or urine would typically involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. researchgate.net

Table 3: Postulated LC-MS/MS Parameters for this compound

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ or [M+Na]⁺ (To be determined experimentally) |

| Collision Gas | Argon |

| Product Ions (Q3) | To be determined by infusion and fragmentation studies |

| LC Conditions | As described in Table 1, potentially with a faster gradient for higher throughput |